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Compound of Interest

Compound Name: 2,3-Dichlorooctafluorobutane

Cat. No.: B1209046 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated spectroscopic data

for 2,3-Dichlorooctafluorobutane. Due to the limited availability of published experimental

spectra for this specific compound, this guide presents predicted data based on the analysis of

structurally related halogenated alkanes. The content herein is intended to serve as a

foundational reference for researchers, scientists, and professionals engaged in the synthesis,

characterization, and application of fluorinated and chlorinated compounds.

This document details the expected characteristics in Nuclear Magnetic Resonance (NMR),

Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). It includes structured data tables for

clarity, detailed experimental protocols for acquiring such data, and a workflow visualization to

guide the analytical process.

Spectroscopic Data Summary
The following tables summarize the predicted key quantitative data for 2,3-
Dichlorooctafluorobutane. These predictions are derived from established principles of

spectroscopy and data from analogous compounds.

Table 1: Predicted ¹⁹F and ¹³C NMR Spectroscopic Data
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Nucleus
Predicted Chemical
Shift (δ) ppm

Predicted
Multiplicity

Predicted Coupling
Constants (J) Hz

¹⁹F -110 to -120 Multiplet JFF, JFC

¹⁹F -130 to -140 Multiplet JFF, JFC

¹³C 115 to 125 Triplet of triplets JCF

¹³C 70 to 80 Multiplet JCF, JCC

Table 2: Predicted Key Infrared (IR) Absorption Bands

Wavenumber (cm⁻¹) Vibration Type Functional Group

1100 - 1350 C-F Stretch Fluoroalkane

650 - 850 C-Cl Stretch Chloroalkane

Table 3: Predicted Key Mass Spectrometry (MS) Fragments

m/z Ratio Proposed Fragment Ion Notes

[M]+ [C₄Cl₂F₈]+

Molecular ion peak, likely low

in abundance. Isotopic pattern

for two chlorine atoms (M,

M+2, M+4 in approx. 9:6:1

ratio) would be expected.

[M-Cl]+ [C₄ClF₈]+ Loss of a chlorine atom.

[M-F]+ [C₄Cl₂F₇]+ Loss of a fluorine atom.

[C₂ClF₄]+ Cleavage of the C-C bond.
A common fragmentation

pathway for similar structures.

[CF₂Cl]+
Characteristic fragment of

chlorofluorocarbons.

[CF₃]+
A common and stable

fluorinated fragment.
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Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These

protocols are generalized for halogenated alkanes and should be optimized for the specific

instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-fluorine framework of 2,3-Dichlorooctafluorobutane,

including the number and connectivity of unique fluorine and carbon atoms.

Protocol:

Sample Preparation: A sample of 2,3-Dichlorooctafluorobutane (typically 10-50 mg) is

dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in a 5 mm NMR tube. A reference

standard, such as trifluorotoluene for ¹⁹F NMR or tetramethylsilane (TMS) for ¹³C NMR, may

be added.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

multinuclear probe is used.

Data Acquisition:

¹⁹F NMR: A standard one-dimensional ¹⁹F NMR spectrum is acquired. Key parameters

include a spectral width appropriate for fluorinated compounds, a pulse angle of 30-45

degrees, and a sufficient number of scans to achieve a good signal-to-noise ratio. Proton

decoupling is typically applied.

¹³C NMR: A standard one-dimensional ¹³C{¹H} NMR spectrum is acquired. Due to the

presence of fluorine, C-F couplings will be observed. A longer relaxation delay may be

necessary for quaternary carbons.

2D NMR (optional): For unambiguous assignments, two-dimensional correlation

experiments such as ¹⁹F-¹³C HSQC or HMBC can be performed to establish direct and

long-range C-F connectivities.

Infrared (IR) Spectroscopy
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Objective: To identify the characteristic vibrational modes of the C-F and C-Cl bonds within 2,3-
Dichlorooctafluorobutane.

Protocol:

Sample Preparation:

Liquid Sample: A drop of the neat liquid sample can be placed between two potassium

bromide (KBr) or sodium chloride (NaCl) salt plates.

Gas Phase: For volatile samples, the spectrum can be acquired in a gas cell. The cell is

first evacuated and then filled with the sample vapor to an appropriate pressure.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

Data Acquisition: A background spectrum of the empty sample holder (or air) is first

collected. The sample is then placed in the beam path, and the sample spectrum is

recorded. The final spectrum is typically an average of multiple scans to improve the signal-

to-noise ratio. The data is presented as transmittance or absorbance versus wavenumber

(cm⁻¹).[1][2]

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of 2,3-
Dichlorooctafluorobutane to confirm its elemental composition.

Protocol:

Sample Introduction: The sample is introduced into the mass spectrometer, typically via a

gas chromatography (GC-MS) system for separation and introduction of a pure compound.

For direct analysis, a volatile sample can be introduced via a heated inlet.

Ionization: Electron Ionization (EI) is a common method for this type of compound. The

sample molecules are bombarded with a high-energy electron beam (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by a mass analyzer (e.g., quadrupole, time-of-flight).
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Detection: The abundance of each ion is measured by a detector, generating a mass

spectrum. The presence of chlorine and bromine isotopes leads to characteristic isotopic

patterns in the mass spectrum.[3][4][5] For a molecule with two chlorine atoms, peaks at M,

M+2, and M+4 with a relative intensity ratio of approximately 9:6:1 are expected for the

molecular ion cluster.[4]

Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a

synthesized halogenated compound like 2,3-Dichlorooctafluorobutane.
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Caption: Workflow for the synthesis and spectroscopic analysis of 2,3-
Dichlorooctafluorobutane.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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